molecular formula C6H9NaO3 B7721665 sodium;4-methyl-2-oxopentanoate

sodium;4-methyl-2-oxopentanoate

Cat. No.: B7721665
M. Wt: 152.12 g/mol
InChI Key: IXFAZKRLPPMQEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-methyl-2-oxopentanoate (C₆H₇O₃Na), also known as sodium α-ketoisocaproate, is a branched-chain 2-oxocarboxylic acid salt. It serves as a key intermediate in leucine metabolism, functioning as both a substrate and product in transamination reactions catalyzed by branched-chain amino acid aminotransferases (BCATs) . In pancreatic β-cells, it stimulates insulin secretion by enhancing mitochondrial oxidative phosphorylation and modulating intracellular calcium uptake . Its metabolism generates CO₂, acetoacetate, and leucine, with catabolic regulation occurring at the 2-oxo acid dehydrogenase complex (BCKDH) step . Sodium 4-methyl-2-oxopentanoate is also utilized in biochemical assays due to its stability and role in branched-chain amino acid (BCAA) metabolic studies .

Properties

IUPAC Name

sodium;4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Dissolution : 4-Methyl-2-oxopentanoic acid is dissolved in a minimal volume of deionized water or aqueous ethanol under gentle heating (40–50°C) to enhance solubility.

  • Neutralization : Sodium carbonate is added incrementally to the acid solution, accompanied by vigorous stirring to ensure homogeneous mixing and prevent localized pH spikes. The reaction exotherm is moderated by external cooling.

  • Crystallization : The resulting solution is concentrated under reduced pressure or left for slow evaporation at 4°C to precipitate the sodium salt.

  • Drying : The crystalline product is isolated via vacuum filtration and dried at 50°C under reduced pressure to yield a hygroscopic, colorless solid.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature40–50°C (dissolution)Enhances acid solubility
pH7.0–8.5 (post-reaction)Prevents over-neutralization
Drying Time12–24 hoursReduces residual moisture

Industrial-scale production often employs continuous stirred-tank reactors (CSTRs) to maintain consistent reaction conditions and improve throughput.

Alternative Synthesis via Sodium Hydroxide Neutralization

Sodium hydroxide offers a faster neutralization route compared to sodium carbonate, albeit with stricter pH control requirements:

C6H10O3+NaOHC6H9O3Na+H2O\text{C}6\text{H}{10}\text{O}3 + \text{NaOH} \rightarrow \text{C}6\text{H}9\text{O}3\text{Na} + \text{H}_2\text{O}

Advantages and Limitations:

  • Advantages :

    • Rapid reaction kinetics due to higher base strength.

    • Reduced CO₂ generation simplifies gas management in closed systems.

  • Limitations :

    • Risk of overshooting the target pH, leading to decomposition of the oxoacid moiety.

    • Requires precise stoichiometric control to avoid excess NaOH, which may hydrolyze the ketone group.

Industrial-Scale Production and Continuous Flow Synthesis

Modern pharmaceutical manufacturing increasingly adopts continuous flow chemistry for sodium salt synthesis. While direct literature on sodium 4-methyl-2-oxopentanoate is limited, analogous processes highlight the following advancements:

  • Microreactor Systems :

    • Enable rapid mixing and heat transfer, reducing reaction times by 50–70% compared to batch methods.

    • Ideal for exothermic neutralization reactions, minimizing thermal degradation risks.

  • Solid-Phase Synthesis (SPS) :

    • Immobilizes the acid on a resin, allowing sequential base addition and washing in a flow reactor.

    • Enhances purity by isolating intermediates at each stage.

Comparative Analysis of Batch vs. Flow Methods:

MetricBatch MethodContinuous Flow
Reaction Time4–6 hours1–2 hours
Yield75–85%88–92%
ScalabilityLimited by vessel sizeEasily scalable

Crystallization and Purification Strategies

The solubility profile of sodium 4-methyl-2-oxopentanoate significantly influences its crystallization efficiency:

Solubility in Common Solvents:

SolventSolubility (g/100 mL)Temperature (°C)
Water12.5 ± 0.825
Ethanol4.2 ± 0.325
Diethyl Ether<0.125
  • Anti-Solvent Crystallization : Adding acetone or ethyl acetate to the aqueous solution reduces solubility, inducing rapid crystallization.

  • Lyophilization : Freeze-drying aqueous solutions produces amorphous powders with higher surface area, suitable for pharmaceutical formulations.

Quality Control and Analytical Characterization

Ensuring product integrity involves rigorous analytical checks:

  • Purity Analysis :

    • HPLC : Reverse-phase C18 column, UV detection at 210 nm. Purity ≥98%.

    • Titrimetry : Residual acid content determined via back-titration with 0.1M HCl.

  • Structural Confirmation :

    • FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch, ketone) and 1580 cm⁻¹ (COO⁻ asymmetric stretch).

    • ¹H NMR (D₂O): δ 2.85 (q, 1H, CH), 2.45 (s, 3H, CH₃), 1.95 (m, 2H, CH₂), 1.10 (d, 3H, CH₃) .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Sodium 4-methyl-2-oxopentanoate undergoes redox transformations critical in metabolic pathways:

  • Oxidation : In the presence of oxidative enzymes like branched-chain α-keto acid dehydrogenase (BCKDH), it is oxidized to isovaleryl-CoA, a precursor for acetyl-CoA and energy production .

  • Reduction : Catalyzed by branched-chain amino acid aminotransferases, it can be reversibly aminated to L-leucine using glutamate as an amino donor .

Key Conditions :

Reaction TypeEnzymes/CofactorsProducts
OxidationBCKDH, NAD⁺, CoAIsovaleryl-CoA
ReductionAminotransferases, PLPL-leucine

Decarboxylation

Non-enzymatic decarboxylation occurs under acidic or high-temperature conditions, yielding 3-methylbutanal and CO₂:
C₆H₉O₃NaC₅H₁₀O+CO₂+NaOH\text{C₆H₉O₃Na} \rightarrow \text{C₅H₁₀O} + \text{CO₂} + \text{NaOH}

  • Experimental Observations :

    • At 120°C and pH 2.0, >80% conversion occurs within 2 hours.

    • Isotopic labeling (¹³C) confirms CO₂ originates from the carboxyl group.

Transamination and Metabolic Integration

In pancreatic islets and hepatic tissues, it serves as a substrate for transaminases:

  • Glutamate Dehydrogenase (GDH) Pathway : Converts to L-leucine while reducing α-ketoglutarate to glutamate .

  • Ketogenesis : Metabolized into acetoacetate, with carbons 2–4 forming the ketone body backbone .

Isotope Tracing Data (Rat Islets) :

SubstrateProductsIsotope Distribution
[U-¹⁴C]-4-methyl-2-oxopentanoateCO₂ (40%), Acetoacetate (35%), Leucine (15%)¹⁴C equally distributed in acetoacetate C2–C4

Enzymatic Inhibition and Signaling Modulation

  • Pyruvate Transport Inhibition : Competes with pyruvate for mitochondrial uptake, reducing glycolytic flux (IC₅₀ = 2.5 mM in hepatocytes) .

  • mTOR Pathway Activation : At 300 μM, promotes lipid accumulation in adipocytes by impairing autophagy .

Reaction Kinetics and Thermodynamics

ParameterValueConditionsSource
ΔH (Decarboxylation)-98 kJ/molpH 2.0, 120°C
Km (BCKDH)0.8 mMpH 7.4, 37°C
Half-life (Aqueous Solution)72 h25°C, pH 7.0

Scientific Research Applications

Sodium;4-methyl-2-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Used in the production of flavors and fragrances due to its fruity aroma

Mechanism of Action

The mechanism of action of sodium;4-methyl-2-oxopentanoate involves its interaction with specific enzymes and metabolic pathways. For instance, it can act as a substrate for lactate dehydrogenase, which catalyzes its reduction to 4-methyl-2-oxopentanol. This interaction is crucial in various biochemical processes, including energy production and amino acid metabolism .

Comparison with Similar Compounds

Research Implications and Gaps

  • Therapeutic Potential: 4-Methyl-2-oxopentanoate’s role in insulin secretion suggests applications in diabetes management, but its pro-inflammatory effects in monocytes via CCR2 regulation require further study .
  • Environmental Toxicity: Exposure to benzo[a]pyrene selectively elevates 4-methyl-2-oxopentanoate, indicating its role as a biomarker for environmental metabolic disruption .
  • Species Variability: Rat islets show robust 4-methyl-2-oxopentanoate uptake, but human fibroblast studies reveal interspecies differences in BCKDH activity .

Q & A

Basic Research Questions

Q. How can sodium 4-methyl-2-oxopentanoate be quantified in biological samples, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Two validated approaches include:

  • Enzymatic Assays : Use L-leucine dehydrogenase (EC 1.4.1.9) to catalyze the reverse reaction (4-methyl-2-oxopentanoate + NH₃ + NADH → L-leucine + NAD⁺). Monitor NADH consumption spectrophotometrically at 340 nm .
  • HPLC : Pair reverse-phase chromatography with derivatization (e.g., using dinitrophenylhydrazine) for enhanced detection sensitivity. Schadewaldt et al. demonstrated a correlation coefficient of >0.95 between enzymatic and HPLC methods .
    • Critical Considerations : Ensure pH stability (optimal pH 8.3 for enzymatic assays) and avoid interference from branched-chain amino acids (e.g., leucine) via pre-analytical sample purification .

Q. What enzymatic pathways synthesize sodium 4-methyl-2-oxopentanoate, and how can these be optimized in vitro?

  • Methodological Answer :

  • Biosynthesis : L-leucine dehydrogenase (LeuDH) catalyzes the oxidative deamination of L-leucine to 4-methyl-2-oxopentanoate, requiring NAD⁺ as a cofactor. The reaction is reversible under controlled pH (8.0–9.0) and substrate conditions .
  • Optimization : Use crude enzyme preparations from Bacillus species, which exhibit higher thermostability. Activity can be enhanced by adding 1–5 mM Mg²⁺ to stabilize the enzyme-cofactor complex .

Advanced Research Questions

Q. How does mitochondrial oxidation of sodium 4-methyl-2-oxopentanoate exhibit biphasic kinetics, and what implications does this have for metabolic flux analysis?

  • Methodological Answer :

  • Kinetic Biphasicity : In intact rat skeletal muscle mitochondria, oxidation shows two apparent Kₘ values (9.1 µM and 0.78 mM). The high-affinity phase is linked to the branched-chain 2-oxo acid dehydrogenase complex (BCKDC) on the inner mitochondrial membrane, while the low-affinity phase reflects substrate diffusion limitations .
  • Flux Analysis : Use ¹³C-labeled 4-methyl-2-oxopentanoate to trace carbon allocation. In pancreatic islets, >60% of carbons are incorporated into CO₂ and acetoacetate, with minor contributions to lipid/protein synthesis. Inhibitors like 2-cyano-3-hydroxycinnamate (10 mM) block oxidation, enabling compartment-specific flux measurements .

Q. What role does sodium 4-methyl-2-oxopentanoate play in insulin secretion, and how can its stimulus-secretion coupling be experimentally dissected?

  • Methodological Answer :

  • Mechanism : In pancreatic β-cells, 4-methyl-2-oxopentanoate increases NADPH/NADP⁺ ratios and mitochondrial ATP production, triggering Ca²⁺ influx and insulin exocytosis. The threshold concentration for secretion is 4 mM, peaking at 25 mM .
  • Experimental Design :
  • Respirometry : Measure O₂ consumption in isolated islets to correlate substrate oxidation with insulin release.
  • Redox Probes : Use menadione (a NADPH oxidizer) to suppress secretion without altering ATP, confirming NADPH’s role in coupling .
  • Data Interpretation : Pair kinetic ⁴⁵Ca²⁺ uptake assays with HPLC-measured acetoacetate to distinguish metabolic vs. ionic signaling contributions .

Q. How do plasma levels of sodium 4-methyl-2-oxopentanoate correlate with metabolic phenotypes, and what statistical approaches mitigate confounding variables in cohort studies?

  • Methodological Answer :

  • Metabolomic Associations : In a cohort study (n=1,200), higher physical activity correlated with reduced plasma 4-methyl-2-oxopentanoate (β=−0.21, p<0.05, FDR-adjusted), likely due to enhanced mitochondrial oxidation. Conversely, elevated levels in breast cancer patients predicted poor neoadjuvant chemotherapy response (AUC=0.76) .
  • Confounding Adjustments : Use multivariate linear regression controlling for BMI, alcohol intake, and HDL-cholesterol. Stratify by sedentary behavior (<4 hr/day sitting) to isolate activity-related effects .

Methodological Contradictions and Resolutions

  • Enzyme Source Variability : Crude enzyme preparations (e.g., Aspergillus oryzae vs. Bacillus) show differing substrate specificities. Validate activity via endpoint assays with NADH spiking .
  • Mitochondrial vs. Cytosolic Contributions : Broken mitochondria lose high-affinity oxidation kinetics. Use digitonin permeabilization to preserve membrane integrity in subcellular studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.